5-Norbornene-2,3-dicarboxylic acid, bis(2-isocyanatoethyl) ester
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Overview
Description
5-Norbornene-2,3-dicarboxylic acid, bis(2-isocyanatoethyl) ester is a chemical compound with a complex structure that includes multiple bonds, rotatable bonds, and rings. This compound is notable for its applications in various fields, including polymer chemistry and materials science .
Preparation Methods
The synthesis of 5-Norbornene-2,3-dicarboxylic acid, bis(2-isocyanatoethyl) ester typically involves the reaction of norbornene with dicarboxylic acid under acidic conditions . The preparation of such esters often uses a cyclic anhydride, which has two spatial isomers with endo- and exo-configurations. The opening of each isomer upon interaction with alcohols or phenols leads to the selective formation of endo,endo- or exo,exo-diesters . Industrial production methods may involve large-scale reactions under controlled conditions to ensure the purity and yield of the final product.
Chemical Reactions Analysis
5-Norbornene-2,3-dicarboxylic acid, bis(2-isocyanatoethyl) ester undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the functional groups attached to the norbornene ring.
Substitution: Common reagents for substitution reactions include alcohols and phenols, which interact with the ester groups.
Polymerization: The compound can undergo ring-opening metathesis polymerization (ROMP) to form polymers with different functional groups and properties.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a monomer in polymerization reactions to create materials with specific properties.
Medicine: Research into its use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of high-performance polymers, such as polyurethanes and polyimides.
Mechanism of Action
The mechanism of action of 5-Norbornene-2,3-dicarboxylic acid, bis(2-isocyanatoethyl) ester involves its ability to undergo polymerization and form cross-linked networks. The isocyanate groups react with various nucleophiles, such as amines and alcohols, to form urethane and urea linkages. This reactivity is crucial for its applications in creating durable and flexible polymeric materials .
Comparison with Similar Compounds
Similar compounds to 5-Norbornene-2,3-dicarboxylic acid, bis(2-isocyanatoethyl) ester include:
5-Norbornene-2-acetic acid succinimidyl ester: Used in bioorthogonal reactions and biological imaging.
5-Norbornene-2,3-dicarboxylic acid dimethyl ether: Utilized in the preparation of polymers with different mechanical properties.
Methyl 5-norbornene-2-carboxylate: Another ester derivative used in polymer chemistry.
These compounds share similar structural features but differ in their specific functional groups and applications, highlighting the versatility and uniqueness of this compound.
Properties
CAS No. |
22637-13-4 |
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Molecular Formula |
C15H16N2O6 |
Molecular Weight |
320.30 g/mol |
IUPAC Name |
bis(2-isocyanatoethyl) bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate |
InChI |
InChI=1S/C15H16N2O6/c18-8-16-3-5-22-14(20)12-10-1-2-11(7-10)13(12)15(21)23-6-4-17-9-19/h1-2,10-13H,3-7H2 |
InChI Key |
VGDKSWYVLAPXJL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C(C2C(=O)OCCN=C=O)C(=O)OCCN=C=O |
Origin of Product |
United States |
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